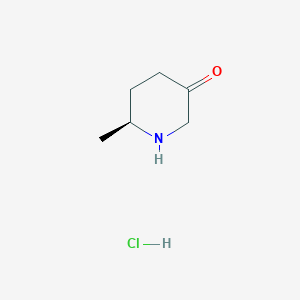
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone, commonly referred to as 2,4-DCP, is a versatile and important molecule used in a variety of scientific applications. It is a synthetic compound that can be used in the production of pharmaceuticals, agrochemicals, and other industrial products. 2,4-DCP is a highly reactive compound that has been studied extensively for its unique properties and potential applications. In
Mécanisme D'action
2,4-DCP is a highly reactive compound and its mechanism of action is not fully understood. However, it is believed that the compound is able to form strong bonds with other molecules due to its chlorine atoms. This allows it to form covalent bonds with other molecules, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DCP are not fully understood. However, it is believed that the compound is able to interact with the cell membrane and alter its structure. This can lead to changes in the cell’s metabolism, which can have a variety of effects on the cell. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as alter the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DCP has a number of advantages and limitations for lab experiments. One advantage is that it is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it can be difficult to control the reaction conditions and the yield can be low. Additionally, the compound is toxic and should be handled with caution.
Orientations Futures
The potential future directions for 2,4-DCP are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, further research could be conducted to explore its potential applications in the synthesis of fluorescent probes and other fluorescent compounds.
Méthodes De Synthèse
2,4-DCP can be synthesized by a number of different methods. The most common method is the reaction of 2,4-dichlorophenol and trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. This reaction is typically conducted in a sealed vessel at a temperature of 120-130°C for 4-6 hours. Other methods of synthesis include the reaction of 2,4-dichlorophenol and trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate, and the reaction of 2,4-dichlorophenol and trifluoroacetic acid in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
2,4-DCP is widely used in scientific research due to its unique properties. It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of polymers, dyes, and other specialty chemicals. In addition, 2,4-DCP is used in the synthesis of fluorescent probes and other fluorescent compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIJONHOYJVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3,3,3-trifluoro-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)



![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)
![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)
![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)

